An In-depth Technical Guide to Tris-Boc-Spermine: Structure, Synthesis, and Applications
An In-depth Technical Guide to Tris-Boc-Spermine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-Boc-Spermine, a synthetically modified derivative of the endogenous polyamine spermine, is a critical building block in the development of novel drug delivery systems, therapeutic agents, and research probes. The strategic placement of three tert-butoxycarbonyl (Boc) protecting groups on the spermine backbone allows for precise chemical modifications, enabling the synthesis of complex polyamine conjugates with tailored functionalities. This guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of Tris-Boc-Spermine, with a focus on its role in cancer research and drug development.
Chemical Structure and Properties
Tris-Boc-Spermine refers to spermine in which three of the four nitrogen atoms are protected by a Boc group. The most common isomer, and the one typically used in synthesis, is N¹,N⁵,N¹⁰-Tris(tert-butoxycarbonyl)spermine. This protection strategy leaves the N¹⁴ primary amine available for conjugation.
Chemical Structure:
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IUPAC Name: tert-butyl N-(3-aminopropyl)-N-[4-[--INVALID-LINK--amino]butyl]carbamate
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Molecular Formula: C₂₅H₅₀N₄O₆
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SMILES: C(CCN(C(=O)OC(C)(C)C)CCCCN(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CN
The Boc protecting groups render the molecule significantly more lipophilic than its parent compound, spermine, altering its solubility and chemical reactivity.
Quantitative Data
| Property | Value | Source(s) |
| Molecular Weight | 502.69 g/mol | [1] |
| Appearance | Light yellow or yellowish oil | [1] |
| Purity | ≥ 96% (by titration) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| pKa | Data not available for the Tris-Boc derivative. The pKa values of the amino groups are significantly altered by the electron-withdrawing Boc groups. Experimental determination via potentiometric titration would be required. | |
| Aqueous Solubility | Data not available. Expected to be low due to the three lipophilic Boc groups. Solubility is likely higher in organic solvents like dichloromethane, chloroform, and methanol. |
Experimental Protocols
Synthesis of N¹,N⁵,N¹⁰-Tris-Boc-Spermine
A common synthetic route involves the regioselective protection of spermine. One effective method utilizes a two-step, one-pot procedure.[2]
Materials:
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Spermine
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Ethyl trifluoroacetate
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Di-tert-butyl dicarbonate (Boc₂O)
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Methanol
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Aqueous ammonia (25%)
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Dichloromethane (DCM)
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Water
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Saturated sodium chloride solution (brine)
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Eluent for chromatography (e.g., DCM:MeOH:NH₃ (aq) 7:1:0.1)
Procedure:
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Selective Protection of Primary Amines: Dissolve spermine (1 equivalent) in methanol and cool the solution to -78°C. Add ethyl trifluoroacetate (1 equivalent) dropwise and stir for 1 hour at -78°C, followed by 1 hour at 0°C. This step selectively protects the primary amines as trifluoroacetamides.[2]
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Boc Protection of Secondary Amines: Without isolating the intermediate, add di-tert-butyl dicarbonate (Boc₂O, 4 equivalents) to the solution and stir at room temperature for 48 hours.[2]
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Deprotection of Primary Amines: Adjust the solution pH to >11 using 25% aqueous ammonia and stir overnight. This selectively cleaves the trifluoroacetamide groups, yielding Tris-Boc-Spermine.[2]
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Work-up and Purification: Evaporate the solvent under vacuum. Dilute the residue with dichloromethane (DCM) and wash sequentially with water and saturated NaCl solution. Dry the organic phase with MgSO₄ and concentrate. Purify the crude product by silica gel column chromatography using a suitable mobile phase to afford the final product.[2]
Characterization of Tris-Boc-Spermine
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show a characteristic singlet for the 27 protons of the three Boc groups around 1.44 ppm (in CDCl₃).[3] The signals for the methylene protons of the spermine backbone will be shifted and may show complex splitting patterns due to the presence of the Boc groups.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product.
Deprotection of Tris-Boc-Spermine
The Boc groups are readily removed under acidic conditions to yield the free polyamine.
Materials:
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Tris-Boc-Spermine
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
Procedure:
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Dissolve the Tris-Boc-Spermine derivative in dichloromethane.
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Add an excess of trifluoroacetic acid to the solution.[4]
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Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[4]
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Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected polyamine as its trifluoroacetate salt.
Applications in Research and Drug Development
Tris-Boc-Spermine is a versatile intermediate for the synthesis of a wide range of polyamine derivatives with applications in cancer therapy and gene delivery.[1]
Drug Conjugates Targeting the Polyamine Transport System
Cancer cells exhibit an upregulated polyamine transport system (PTS) to meet their high demand for polyamines for proliferation.[5][6][7] This feature can be exploited for targeted drug delivery. By conjugating a cytotoxic drug to a polyamine scaffold, the resulting conjugate can be selectively transported into cancer cells via the PTS, thereby increasing the drug's efficacy and reducing systemic toxicity.[5] Tris-Boc-Spermine, with its single free primary amine, is an ideal starting material for the synthesis of such conjugates.
Synthesis of Poly(β-amino ester)s for siRNA Delivery
Tris-Boc-Spermine can be used as a monomer in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers used as non-viral vectors for siRNA delivery.[8] The resulting spermine-based PBAEs can efficiently condense siRNA into nanoparticles that are taken up by cells, leading to gene silencing.
Signaling Pathways and Experimental Workflows
Spermine and Cancer Signaling
Spermine and its metabolic pathways are intricately linked to cancer cell proliferation and survival. Polyamines are known to interact with the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth.[9] Furthermore, the enzymes involved in spermine metabolism, such as spermine synthase (SMS), are often overexpressed in cancers like colorectal cancer and cooperate with oncogenes like MYC to promote tumor growth.[10] The spermidine/spermine N¹-acetyltransferase (SSAT), a catabolic enzyme, can influence cell growth and metastasis through the AKT/β-catenin signaling pathway.[11]
Caption: Targeted drug delivery via the polyamine transport system and its interplay with cancer signaling pathways.
Experimental Workflow: Synthesis of a Polyamine-Drug Conjugate
The following workflow illustrates the general steps for synthesizing a polyamine-drug conjugate using Tris-Boc-Spermine.
Caption: General workflow for the synthesis of a polyamine-drug conjugate using Tris-Boc-Spermine.
Conclusion
Tris-Boc-Spermine is a valuable and versatile chemical tool for researchers in the fields of medicinal chemistry, drug delivery, and chemical biology. Its unique structure, with a single reactive amine and three protected amines, allows for the precise and controlled synthesis of complex polyamine derivatives. The applications of Tris-Boc-Spermine, particularly in the development of targeted cancer therapies and gene delivery vectors, highlight its importance in advancing biomedical research. A thorough understanding of its chemical properties, synthetic methodologies, and biological applications is crucial for its effective utilization in the design and development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy [mdpi.com]
- 7. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Team Reveals How Spermine Synthase Aids Colorectal Cancer Growth | Technology Networks [technologynetworks.com]
- 11. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
